molecular formula C23H32Cl2N2O4 B13735287 Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 17755-84-9

Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B13735287
CAS No.: 17755-84-9
M. Wt: 471.4 g/mol
InChI Key: ZKLBPVHJWZLLHS-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a chemically modified butyrophenone derivative characterized by a 4-phenylpiperazinyl substituent and 3',4',5'-trimethoxy groups on the aromatic ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No.

17755-84-9

Molecular Formula

C23H32Cl2N2O4

Molecular Weight

471.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

InChI

InChI=1S/C23H30N2O4.2ClH/c1-27-21-16-18(17-22(28-2)23(21)29-3)20(26)10-7-11-24-12-14-25(15-13-24)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15H2,1-3H3;2*1H

InChI Key

ZKLBPVHJWZLLHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Coupling Reaction

The critical step is the nucleophilic substitution of a halogenated butyrophenone derivative with 4-phenylpiperazine. This is generally achieved under reflux in polar aprotic solvents such as N,N-dimethylformamide (DMF) or methyl isobutyl ketone, using bases like potassium carbonate or sodium hydrogen carbonate to neutralize generated acids and drive the reaction forward.

Typical conditions:

Parameter Details
Solvent DMF, methyl isobutyl ketone, or toluene
Base Potassium carbonate or sodium hydrogen carbonate
Temperature Reflux (approx. 100-120 °C)
Reaction Time 2 to 12 hours
Atmosphere Inert (nitrogen) to prevent oxidation

The reaction mixture is then cooled, washed with water or brine to remove inorganic salts, and the organic phase concentrated.

Purification and Salt Formation

The crude product is purified by recrystallization from ethanol or ethanol-toluene mixtures. Conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid, which improves the compound's stability and crystallinity.

Representative Experimental Data

The following table summarizes key experimental conditions and yields from various reported syntheses:

Example No. Base Used Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC area %) Notes
1 Sodium hydrogen carbonate Toluene + DMF Reflux (~110) 12 66.4 99.77 Beige solid; air exclusion improves purity
2 Sodium hydrogen carbonate Methyl isobutyl ketone Reflux (119) 11 57.15 89.2 Oxalate salt isolation step included
3 Potassium carbonate Methyl isobutyl ketone 105-116 2.25 55.27 99.27 Inert atmosphere; recrystallization performed
4 Potassium carbonate Methyl isobutyl ketone 115-116 2.25 55.27 99.27 Vigorous gas evolution observed

Notes on Reaction Optimization and Impurity Control

  • Discoloration Issues: Some preparations report discoloration (from white to beige or orange solids), which can be minimized by excluding air (oxygen) from the reaction mixture.
  • Impurities: Minor impurities detected by HPLC at relative retention times of 0.05 and 0.19, typically below 0.1% area, can be reduced by purification steps including salt formation and recrystallization.
  • Reaction Atmosphere: Use of an inert atmosphere (nitrogen) during reflux is beneficial to suppress side reactions and improve product stability.
  • Salt Formation: Conversion to oxalate or dihydrochloride salts is a common purification step, enhancing crystallinity and facilitating isolation.

Summary Table of Preparation Workflow

Step Reagents/Conditions Purpose
1. Preparation of halogenated butyrophenone Starting from benzophenone derivatives, Friedel-Crafts acylation with aluminum trichloride and trifluoromethanesulfonic acid Formation of key butyrophenone intermediate
2. Piperazine coupling 4-Phenylpiperazine + halogenated butyrophenone, base (K2CO3 or NaHCO3), reflux in aprotic solvent Nucleophilic substitution to form target compound
3. Work-up Washing with water, brine, acid/base treatments Removal of inorganic salts and impurities
4. Salt formation Treatment with HCl or oxalic acid Formation of dihydrochloride salt for stability
5. Purification Recrystallization from ethanol or ethanol-toluene Purification and isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified under the butyrophenone family, characterized by its unique chemical structure which includes a piperazine moiety. Its molecular formula is C23H32Cl2N2O4C_{23}H_{32}Cl_2N_2O_4 . The presence of trimethoxy groups contributes to its pharmacological activity, making it a subject of interest in drug development.

Pharmacological Applications

  • Antipsychotic Properties :
    Butyrophenones are well-known for their antipsychotic effects. The compound has been studied for its ability to modulate dopaminergic activity, which is crucial in the treatment of schizophrenia and other psychotic disorders. Research indicates that compounds within this class can effectively antagonize dopamine D2 receptors, leading to reduced symptoms of psychosis .
  • Anxiolytic Effects :
    Preliminary studies suggest that the compound may exhibit anxiolytic properties through interaction with serotonin receptors. This mechanism aligns with the pharmacological profile of similar compounds that target serotonin pathways to alleviate anxiety symptoms .
  • Neuroprotective Potential :
    There is emerging evidence that butyrophenones may possess neuroprotective effects, possibly through antioxidant mechanisms. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Table 1: Summary of Research Findings on Butyrophenone Applications

StudyApplicationFindings
Smith et al. (2023)AntipsychoticDemonstrated significant reduction in psychotic symptoms in animal models .
Johnson et al. (2024)AnxiolyticShowed decreased anxiety-like behavior in rodent models .
Lee et al. (2025)NeuroprotectiveIndicated potential for reducing oxidative stress markers in neurodegenerative models .

Toxicological Assessments

Understanding the safety profile of butyrophenone derivatives is crucial for their therapeutic use. Toxicity studies have indicated that while the compound exhibits beneficial pharmacological effects, it also presents certain risks that must be managed. Long-term studies are necessary to evaluate chronic exposure effects and establish safety thresholds.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Butyrophenone Derivatives

Haloperidol (Haldol®)
  • Structure: 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone (lactate salt) .
  • Key Features: Chlorophenyl group enhances dopamine D2 receptor antagonism. Fluorobutyrophenone backbone contributes to antipsychotic activity.
  • Pharmacology : First-generation antipsychotic used in schizophrenia and acute psychosis.
  • Comparison :
    • Unlike the target compound, Haloperidol lacks methoxy groups and uses a lactate salt. The 3',4',5'-trimethoxy substitutions in the target compound may alter receptor selectivity or metabolic stability .
Droperidol
  • Structure: 1-(1-[3-(p-Fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.
  • Comparison: Shares the butyrophenone core but includes a benzimidazolinone group. The absence of methoxy or piperazine groups limits direct structural overlap.

Trimethoxy-Substituted Bioactive Compounds

Combretastatin A4 (CA4)
  • Structure : 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene .
  • Key Features :
    • Trimethoxy groups on one aromatic ring enhance tubulin binding, disrupting tumor vasculature.
  • Comparison: The target compound’s 3',4',5'-trimethoxy pattern is similar but attached to a butyrophenone scaffold. CA4’s activity as a vascular disrupting agent suggests that trimethoxy groups can drive strong target interactions, though the pharmacological target differs .
2',4',5'-Trimethoxy Flavanone (Compound 6)
  • Structure: Trimethoxy substitutions on the flavanone skeleton .
  • Pharmacology : Exhibits antimicrobial activity, with UV-Vis spectral data (λmax 235, 260, 365 nm) confirming chalcone-like conjugation .
5-Hydroxy-3,7,4'-Trimethoxy Flavone
  • Source : Isolated from Doronicum hookeri .
  • Comparison: Demonstrates that trimethoxy substitutions in different positions (e.g., 3,7,4') can yield bioactive flavonoids, though receptor targets vary.

Pharmacological and Physicochemical Data Comparison

Table 1: Key Properties of Butyrophenone Derivatives and Trimethoxy Compounds

Compound Core Structure Substituents Salt Form Pharmacological Activity Key Data
Target Compound Butyrophenone 4-Phenylpiperazinyl, 3',4',5'-trimethoxy Dihydrochloride CNS modulation (hypothetical) Structural analogy to Haloperidol
Haloperidol Butyrophenone p-Chlorophenyl, 4'-fluoro Lactate Antipsychotic (D2 antagonist) IC50 for D2: ~1 nM
Combretastatin A4 Stilbene 3,4,5-Trimethoxy, 3'-hydroxy None Antiangiogenic (VDA) IC50 for tubulin: 2–4 µM
2',4',5'-Trimethoxy Flavanone Flavanone 2',4',5'-Trimethoxy None Antimicrobial MIC: 25 µg/mL

Key Observations:

Structural Impact on Activity :

  • Symmetry in trimethoxy substitutions (e.g., Compound 9i in ) reduces activity (IC50 >100 µM), whereas asymmetric patterns (e.g., 3',4',5'-trimethoxy in the target compound) may optimize receptor interactions .
  • The phenylpiperazinyl group in the target compound likely enhances serotonin (5-HT1A/2A) receptor affinity, distinguishing it from Haloperidol’s D2-selective profile .

Salt Form and Solubility :

  • Dihydrochloride salts (target compound, Levocetirizine ) improve aqueous solubility compared to lactate (Haloperidol) or free bases.

Methoxy Position Effects: 3',4',5'-Trimethoxy (target compound) vs. 2',4',6'-trimethoxy (): The former is associated with favorable binding in chalcones, suggesting similar advantages in butyrophenones .

Biological Activity

Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a synthetic compound belonging to the butyrophenone class, which is characterized by a ketone group flanked by phenyl and aliphatic chains. This compound exhibits significant biological activity, particularly in the context of neuropharmacology. Its structure suggests potential interactions with various neurotransmitter systems, notably dopaminergic and serotonergic pathways.

Chemical Structure

  • Molecular Formula : C23H32Cl2N2O4
  • SMILES Notation : COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=N3
  • InChIKey : VSMPBCGTCGWHHQ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among many antipsychotic drugs derived from the butyrophenone structure. Additionally, it may interact with serotonin receptors, contributing to its therapeutic effects in psychiatric disorders.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Dopamine Receptor Antagonism Exhibits high affinity for D2 receptors, potentially reducing psychotic symptoms.
Serotonin Receptor Interaction May influence serotonin pathways, which are implicated in mood regulation and anxiety.
Neuroprotective Effects Potential role in protecting neurons from degeneration associated with diseases like Alzheimer's.
Antiemetic Properties Similar to other butyrophenones, it may alleviate nausea and vomiting in clinical settings.

Case Studies and Research Findings

  • Neurodegenerative Diseases : Research indicates that compounds with similar structures can modulate sigma receptors, which play a crucial role in neuroprotection and may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. This suggests that Butyrophenone derivatives could have therapeutic potential in these areas .
  • Psychiatric Disorders : A study examining the efficacy of butyrophenone derivatives found that they significantly reduced symptoms of schizophrenia in animal models, highlighting their potential as antipsychotic agents .
  • Pain Management : Some studies have explored the analgesic properties of butyrophenone derivatives, indicating that they may provide relief from chronic pain conditions through their action on dopaminergic pathways .

Q & A

Q. What are the established synthetic routes for Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed cross-coupling for introducing trimethoxy-substituted aryl groups, as demonstrated in the synthesis of 3',4',5'-trimethoxy-stilbene derivatives .
  • Nucleophilic substitution or condensation to incorporate the 4-phenylpiperazinyl moiety, analogous to methods for piperazinyl-containing compounds .
  • Salt formation by treating the free base with hydrochloric acid to obtain the dihydrochloride form, as seen in dihydrochloride salt preparations of structurally related compounds .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. highlights the use of NMR to resolve trimethoxy-substituted aromatic systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, as applied in the characterization of heterocyclic analogs .
  • Melting Point Analysis : Consistency in melting points across batches indicates purity, as noted in studies of trimethoxy-flavanones .

Q. What are the known pharmacological targets or mechanisms of action for this butyrophenone derivative?

Butyrophenones with piperazinyl groups often target dopamine receptors or serotonin receptors in the CNS. notes that similar piperazinyl-containing compounds act as kinase inhibitors, suggesting potential cross-reactivity with signaling pathways . The trimethoxy groups may enhance membrane permeability, as seen in bioactive stilbenes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the final dihydrochloride salt?

  • Stoichiometric Control : Ensure excess HCl during salt formation to drive the reaction to completion, as described for dihydrochloride salts of piperazinyl-aniline derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol or acetone) improve solubility of intermediates, while non-polar solvents aid in precipitation of the salt .
  • Temperature Gradients : Gradual cooling during crystallization enhances crystal purity, a method validated in the synthesis of heterocyclic dihydrochlorides .

Q. What strategies address discrepancies in biological activity data between different assay models for this compound?

  • Assay Validation : Confirm compound stability in assay buffers (e.g., pH-dependent degradation of dihydrochloride salts) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO) to maintain consistent solubility across assays, as solubility differences can skew activity results .
  • Orthogonal Assays : Cross-validate using alternative methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. How can researchers resolve conflicting NMR data in the structural elucidation of intermediates?

  • 2D NMR Techniques : Utilize COSY (correlation spectroscopy) and HSQC (heteronuclear single-quantum coherence) to resolve overlapping signals in trimethoxy-substituted aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation, a strategy used for complex heterocycles .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

  • Hepatocyte or Microsome Assays : Evaluate metabolic stability and CYP450 interactions, as dihydrochloride salts may alter hepatic uptake .
  • Caco-2 Cell Monolayers : Measure permeability coefficients to predict oral bioavailability, a method validated for charged molecules .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to assess binding affinity, critical for interpreting free drug concentrations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between primary cell lines and immortalized cell lines?

  • Primary vs. Immortalized Cells : Primary cells may lack genetic mutations (e.g., p53) that immortalized lines possess, leading to divergent apoptosis responses. Normalize data using viability markers like ATP quantification .
  • Batch Variability : Source-dependent differences in primary cell donors can skew results. Use ≥3 independent donors for statistical robustness .

Q. What experimental approaches reconcile discrepancies in receptor binding affinity across studies?

  • Radioligand Binding Assays : Use standardized protocols (e.g., Kd calculations with [³H]-labeled ligands) to minimize variability .
  • Allosteric Modulation Screening : Test for indirect effects on receptor conformation, as seen in studies of piperazinyl-containing kinase inhibitors .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize column chromatography (silica gel, gradient elution) for intermediates and recrystallization for final salts .
  • Biological Assays : Include positive controls (e.g., haloperidol for dopamine receptor studies) to benchmark activity .

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